molecular formula C23H19N3OS B11082784 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

Cat. No.: B11082784
M. Wt: 385.5 g/mol
InChI Key: DJPBJAJGCSNDHK-UHFFFAOYSA-N
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Description

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide is a complex organic compound featuring a unique structure that combines a cyclopenta[b]pyridine core with a sulfanyl and diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: : The aromatic rings in the diphenylacetamide moiety can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties. Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer activities.

Medicine

In medicine, the compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development. Studies are focused on its efficacy and safety profiles in preclinical models.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diphenylacetamide moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow for diverse chemical reactivity and potential biological activity

Properties

Molecular Formula

C23H19N3OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C23H19N3OS/c24-15-18-14-17-8-7-13-21(17)25-23(18)28-16-22(27)26(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,14H,7-8,13,16H2

InChI Key

DJPBJAJGCSNDHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

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